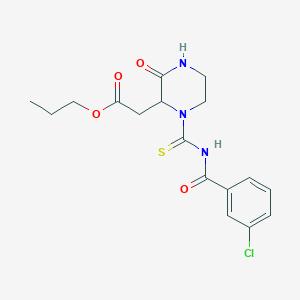

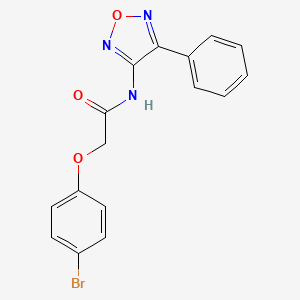

![molecular formula C24H20ClN5O4 B3004446 methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886898-86-8](/img/structure/B3004446.png)

methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of an imidazo[2,1-f]purin core suggests potential interactions with biological targets such as adenosine receptors, which are implicated in various physiological processes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized through a multi-step process involving acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide to yield the final product . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purin derivatives is characterized by a tricyclic core, which can be modified to alter the compound's affinity and selectivity for different adenosine receptor subtypes . The specific substituents on the core, such as the 3-chloro-2-methylphenyl and phenyl groups, are likely to influence the compound's binding characteristics and biological activity.

Chemical Reactions Analysis

Imidazo[2,1-f]purin derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of different aryl groups can lead to a range of activities against adenosine receptors . The chloro and methyl groups present in the compound may also participate in reactions that could modify its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a basic nitrogen atom in the imidazo[2,1-f]purin core can increase water solubility, which is beneficial for physiological applications . The electronic properties of the substituents, such as the chloro and methyl groups, can affect the molecule's overall polarity, solubility, and stability.

Applications De Recherche Scientifique

Research Tool Development

Methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its related compounds have been investigated for their potential as research tools. Studies on 2-phenylimidazo[2,1-i]purin-5-ones, a closely related class, reveal their utility as ligands for human A3 adenosine receptors (ARs). These compounds demonstrate inverse agonist properties at A3 receptors and exhibit high affinity and selectivity. Due to their high A3 affinity and water-solubility, they may be useful in adenosine receptor research (Müller et al., 2002).

Synthesis and Structural Studies

Significant research has been devoted to the synthesis of novel imidazo purine derivatives. For instance, methods for synthesizing 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones have been described, contributing to the broader understanding of the structural properties and potential applications of these compounds in various fields (Shimada et al., 1993).

Propriétés

IUPAC Name |

methyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O4/c1-14-16(25)10-7-11-17(14)30-18(15-8-5-4-6-9-15)12-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)13-19(31)34-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFELQASOPIATLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

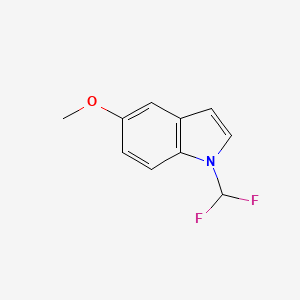

![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)

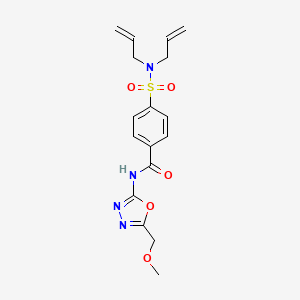

![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)

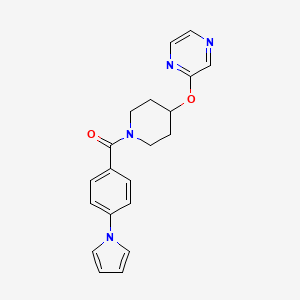

![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)

![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)